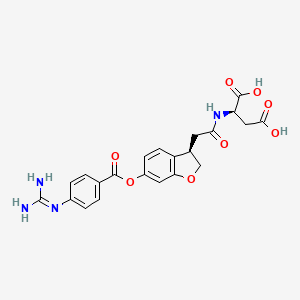
(2-((R)-6-((4-Guanidinobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(®-6-((4-Guanidinobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran ring, a guanidinobenzoyl group, and an aspartic acid moiety, making it a unique molecule with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(®-6-((4-Guanidinobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of the Guanidinobenzoyl Group: This step involves the reaction of the benzofuran derivative with 4-guanidinobenzoic acid under suitable coupling conditions.
Attachment of the Aspartic Acid Moiety: The final step involves the acylation of the benzofuran derivative with D-aspartic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques like HPLC (High-Performance Liquid Chromatography).
Análisis De Reacciones Químicas
Types of Reactions
(2-(®-6-((4-Guanidinobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The guanidinobenzoyl group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
(2-(®-6-((4-Guanidinobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-(®-6-((4-Guanidinobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid involves its interaction with specific molecular targets. The guanidinobenzoyl group is known to interact with certain enzymes and receptors, potentially inhibiting their activity. The benzofuran ring may also play a role in stabilizing these interactions through π-π stacking and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- (2-(®-6-((4-Aminobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid
- (2-(®-6-((4-Nitrobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid
Uniqueness
(2-(®-6-((4-Guanidinobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid is unique due to the presence of the guanidinobenzoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable molecule for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C22H22N4O8 |
|---|---|
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
(2R)-2-[[2-[(3R)-6-[4-(diaminomethylideneamino)benzoyl]oxy-2,3-dihydro-1-benzofuran-3-yl]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C22H22N4O8/c23-22(24)25-13-3-1-11(2-4-13)21(32)34-14-5-6-15-12(10-33-17(15)8-14)7-18(27)26-16(20(30)31)9-19(28)29/h1-6,8,12,16H,7,9-10H2,(H,26,27)(H,28,29)(H,30,31)(H4,23,24,25)/t12-,16+/m0/s1 |
Clave InChI |
PUZUTMLAAWVCCV-BLLLJJGKSA-N |
SMILES isomérico |
C1[C@@H](C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)N[C@H](CC(=O)O)C(=O)O |
SMILES canónico |
C1C(C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)NC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



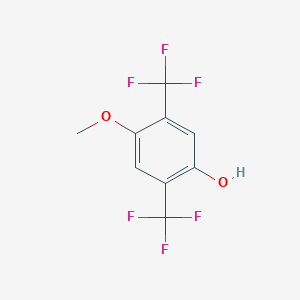

![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)
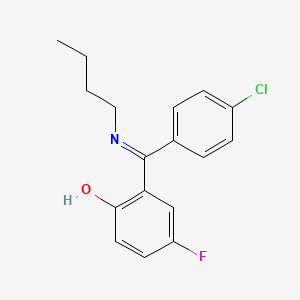

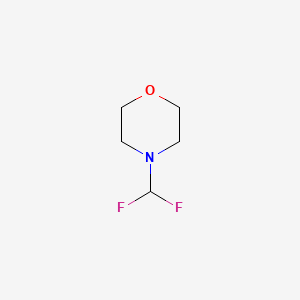


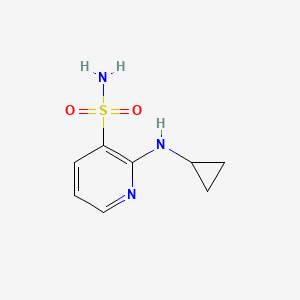
![(E)-3-[(5-chloropyridin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B12853065.png)
![3'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853071.png)
![1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B12853074.png)

